PTH2R vs. PTH1R Binding Selectivity: TIP39 Shows >100-fold Preference, Unlike PTH
TIP39 demonstrates exclusive high-affinity binding to PTH2R compared to PTH1R. At human receptors, TIP39 binds PTH2R with an IC50 of 26 nM, whereas PTH (hPTH(1-34)) binds with an IC50 of 18 nM — comparable affinity. However, at the PTH1R, TIP39's binding affinity is drastically reduced (IC50 ≈ 59 nM to >200 nM depending on the assay), yielding a PTH2R:PTH1R selectivity ratio of >100-fold [1]. In contrast, PTH binds both receptors with high affinity, and PTHrP binds only PTH1R (IC50 > 5,100 nM at PTH2R), making TIP39 the only ligand capable of isolating PTH2R-mediated signaling [2]. This selectivity is reversed upon N-terminal truncation: TIP(7-39) loses 70-fold affinity for PTH2R while gaining 10-fold affinity for PTH1R (IC50 = 6 nM) [3].
| Evidence Dimension | Receptor binding selectivity (PTH2R vs. PTH1R) |
|---|---|
| Target Compound Data | PTH2R IC50 = 26 nM (hTIP39); PTH1R IC50 ≈ 59 nM (weak antagonist); PTH2R:PTH1R selectivity >100-fold |
| Comparator Or Baseline | hPTH(1-34): PTH2R IC50 = 18 nM; PTH1R IC50 ≈ 3.2 nM (high affinity for both). PTHrP(1-34): PTH2R IC50 > 5,100 nM; PTH1R IC50 ≈ 3.2 nM |
| Quantified Difference | TIP39's PTH2R:PTH1R selectivity is >100:1; PTH is non-selective (~1:5.6 in favor of PTH1R); PTHrP is >1,500:1 selective for PTH1R. |
| Conditions | Competition binding assays using 125I-labelled ligands on COS-7 cells expressing recombinant human receptors (Hoare et al., 2000; Table 1, Goold et al., 2001). |
Why This Matters
This data validates TIP39 as the only tool for selective PTH2R activation without PTH1R cross-reactivity, essential for dissecting PTH2R-specific physiology in mixed receptor systems.
- [1] Hoare, S.R.J., Clark, J.A., & Usdin, T.B. (2000). Molecular determinants of tuberoinfundibular peptide of 39 residues (TIP39) selectivity for the parathyroid hormone-2 (PTH2) receptor. Journal of Biological Chemistry, 275(35), 27274-27283. DOI: 10.1074/jbc.M003910200. View Source
- [2] Goold, C.P., Usdin, T.B., & Hoare, S.R.J. (2001). Regions in rat and human parathyroid hormone (PTH) 2 receptors controlling receptor interaction with PTH and with antagonist ligands. Table 1. Journal of Pharmacology and Experimental Therapeutics, 299(2), 678-690. PMID: 11602681. View Source
- [3] Hoare, S.R.J., Clark, J.A., & Usdin, T.B. (2000). Molecular determinants of TIP39 selectivity: N-terminal truncation reverses PTH2/PTH1 binding selectivity. J Biol Chem, 275(35), 27274-27283. DOI: 10.1074/jbc.M003910200. View Source
